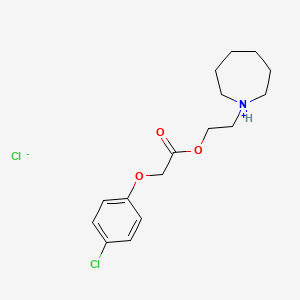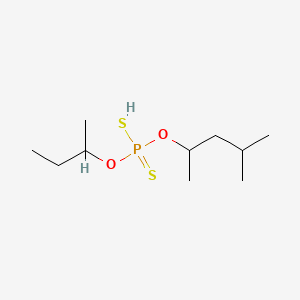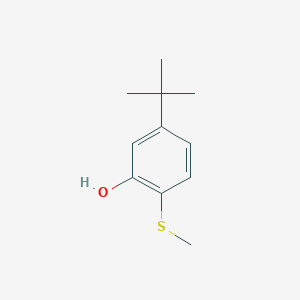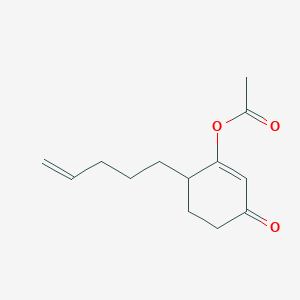
3-Oxo-6-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxo-6-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate is an organic compound with the molecular formula C13H18O3 It is characterized by a cyclohexene ring substituted with an oxo group, a pent-4-en-1-yl chain, and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-6-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Addition of the Pent-4-en-1-yl Chain: The pent-4-en-1-yl chain can be added through a Grignard reaction, where a Grignard reagent reacts with a suitable electrophile.
Acetylation: The final step involves acetylation, where the hydroxyl group is converted to an acetate group using acetic anhydride (Ac2O) in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Oxo-6-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups, leading to derivatives with different chemical properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3-Oxo-6-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3-Oxo-6-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The oxo group and acetate moiety can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: This compound shares a similar cyclohexene ring structure with an oxo group and a butenyl chain.
(S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Another structurally related compound with a similar functional group arrangement.
Uniqueness
3-Oxo-6-(pent-4-en-1-yl)cyclohex-1-en-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pent-4-en-1-yl chain and acetate group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propiedades
Número CAS |
71895-79-9 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
(3-oxo-6-pent-4-enylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-6-11-7-8-12(15)9-13(11)16-10(2)14/h3,9,11H,1,4-8H2,2H3 |
Clave InChI |
XNWDXNNODQVCON-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=O)CCC1CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


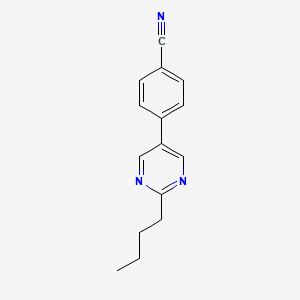
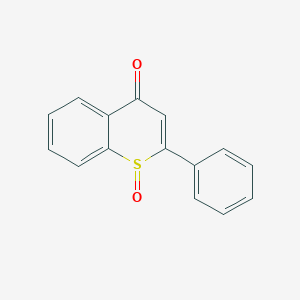

![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)

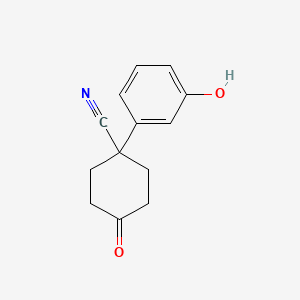

![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide](/img/structure/B14468849.png)
